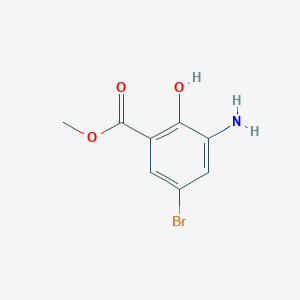

Methyl 3-amino-5-bromo-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJRJOTYBRIVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576547 | |

| Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141761-82-2 | |

| Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate. It includes a summary of its chemical identity, and detailed experimental protocols for its synthesis and the determination of its key physical characteristics. This document also contextualizes the compound's relevance in pharmaceutical research, particularly in the development of novel antitubercular agents.

Chemical Identity

This compound is a substituted aromatic compound. Its core structure is a benzoic acid methyl ester with amino, bromo, and hydroxyl groups attached to the benzene ring.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 141761-82-2 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1N)Br)O | N/A |

| InChI Key | OLJRJOTYBRIVQN-UHFFFAOYSA-N | N/A |

Physical Properties

A thorough search of available scientific literature and chemical databases did not yield specific experimentally determined physical properties such as melting point, boiling point, and solubility for this compound. The compound is commercially available from suppliers such as Combi-Blocks, indicating that it is a stable solid at room temperature.[2]

While specific data is not available, the following sections outline the standard experimental protocols for determining these crucial physical properties.

Experimental Protocols

A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]

Materials:

-

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

-

Methanol (MeOH)

-

Activated Iron Powder

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diatomaceous earth

-

Silica gel (80-100 mesh)

-

Standard laboratory glassware and filtration apparatus

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) in methanol (1000 mL).

-

To this suspension, add activated iron powder (2 mol) in a single portion.

-

Heat the mixture to a gentle reflux.

-

Slowly add a saturated aqueous solution of ammonium chloride (1.5 mol) dropwise to the refluxing mixture.

-

Maintain the reflux for 3 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add diatomaceous earth (200 g) to the cooled reaction mixture and perform suction filtration to remove the solid iron catalyst and other insoluble materials.

-

Wash the solid residue thoroughly with hot methanol to ensure all the product is collected in the filtrate.

-

Combine all the filtrates and remove the solvent by evaporation under reduced pressure.

-

The crude product is then purified by flash chromatography on a silica gel column to yield pure this compound.[1]

The melting point of a solid crystalline compound is a key indicator of its purity.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block at a steady and slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.

Solubility is a fundamental physical property that dictates the choice of solvents for reactions, purification, and formulation.

Materials:

-

Purified this compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath (optional, for temperature control)

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has dissolved, add another weighed amount of the solute and repeat the process until the solution is saturated (i.e., no more solid dissolves).

-

If the initial amount of solid does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating low solubility.

-

The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Application in Drug Discovery: Synthesis of DprE1 Inhibitors

This compound serves as a crucial starting material in the synthesis of novel benzomorpholine derivatives that act as reversible inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase). DprE1 is a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a promising target for new anti-tuberculosis drugs.

The following diagram illustrates the initial step in a multi-step synthesis where this compound is utilized.

This workflow highlights the transformation of this compound into a key benzomorpholine intermediate, which then undergoes further chemical modifications to produce potent DprE1 inhibitors. This context underscores the importance of this compound as a building block in the development of new therapeutics for tuberculosis.

References

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-bromo-2-hydroxybenzoate is a substituted aromatic compound with the CAS number 141761-82-2.[1][2] Its chemical structure, featuring an amino group, a bromine atom, and a hydroxyl group on a methyl benzoate scaffold, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 141761-82-2 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [1][3][4] |

| Molecular Weight | 246.06 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Solubility | While not quantitatively defined in the available literature, some sources suggest solubility in water. Further experimental validation is required. | |

| Melting Point | Not available in the searched literature. | |

| Boiling Point | Not available in the searched literature. |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported, primarily involving the reduction of a nitro-substituted precursor.[4]

Experimental Protocol: Synthesis from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate[4]

Materials:

-

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

-

Methanol (MeOH)

-

Activated Iron Powder

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diatomaceous earth

-

Silica gel (80-100 mesh)

Procedure:

-

A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) and methanol (1000 mL) is prepared in a suitable reaction vessel.

-

Activated iron powder (2 mol) is added to the mixture in a single portion.

-

The reaction mixture is heated to a gentle reflux.

-

Saturated ammonium chloride solution (1.5 mol) is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Diatomaceous earth (200 g) is added, and the mixture is filtered to remove the iron catalyst and other solids.

-

The filter cake is washed thoroughly with hot methanol.

-

The filtrates are combined, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on a silica gel column (80-100 mesh) to yield this compound.

Yield: Approximately 78%.[4]

// Nodes Start [label="Methyl 5-bromo-2-hydroxy-3-nitrobenzoate\n+ Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Activated Iron Powder\nSaturated NH4Cl (aq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reflux, 3 hours", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Cooling, Filtration\n(with Diatomaceous Earth)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Solvent Removal &\nFlash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

References

Molecular weight and formula of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical properties, a proven synthesis protocol, and a visual representation of the synthetic workflow.

Core Compound Properties

This compound is a brominated derivative of methyl aminohydroxybenzoate. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| CAS Number | 141761-82-2 | [1][2] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, involving the reduction of a nitro-substituted precursor.[1]

Experimental Protocol

Starting Material: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Reagents and Solvents:

-

Methanol (MeOH)

-

Activated Iron Powder

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diatomaceous Earth

-

Silica Gel (80-100 mesh)

Procedure:

-

A mixture of methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL) is prepared in a suitable reaction vessel.

-

Activated iron powder (112 g, 2 mol) is added to the mixture in a single portion.

-

The reaction mixture is heated to a gentle reflux.

-

A saturated aqueous solution of ammonium chloride (80 g, 1.5 mol) is slowly added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Diatomaceous earth (200 g) is added, and the mixture is filtered to remove solid residues.

-

The solid residue is washed thoroughly with hot methanol.

-

The filtrates are combined, and the solvent is removed by evaporation under reduced pressure.

-

The resulting crude product is purified by flash chromatography on a silica gel column (80-100 mesh) to yield pure this compound.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in various synthetic applications. This document details the experimental protocols for acquiring NMR data and presents the spectral information in a clear, tabular format for easy reference and comparison.

Introduction

This compound (C₈H₈BrNO₃, CAS No: 141761-82-2) is a substituted aromatic compound with significant utility in the synthesis of pharmaceuticals and other complex organic molecules. Accurate characterization of its structure is paramount for ensuring the purity and identity of subsequent products. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this compound.

Experimental Protocols

Sample Preparation:

-

Approximately 10-20 mg of high-purity this compound is accurately weighed.

-

The sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Spectroscopy:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Key parameters include pulse width, acquisition time, and relaxation delay.

-

-

¹³C NMR Spectroscopy:

-

The spectrometer is tuned to the carbon-13 frequency.

-

Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Key parameters include pulse width, acquisition time, and relaxation delay.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts of the signals are referenced to the TMS signal.

-

For ¹H NMR spectra, the integration of the signals is performed to determine the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.

Caption: Experimental workflow for NMR analysis.

Spectral Data

Due to the absence of experimentally acquired and published ¹H and ¹³C NMR data specifically for this compound in the searched literature, the following tables present predicted chemical shift ranges based on the analysis of structurally similar compounds. These values serve as a guide for researchers in interpreting their own experimental data.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H-4) | 6.8 - 7.2 | d | ~2-3 |

| Ar-H (H-6) | 7.2 - 7.6 | d | ~2-3 |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -NH₂ | 4.5 - 5.5 | br s | - |

| -OH | 9.0 - 11.0 | br s | - |

Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2 (C-OH) | 145 - 155 |

| C-3 (C-NH₂) | 135 - 145 |

| C-5 (C-Br) | 105 - 115 |

| C-1 | 110 - 120 |

| C-4 | 120 - 130 |

| C-6 | 125 - 135 |

| -OCH₃ | 50 - 55 |

Synthesis Overview

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]

Caption: Synthesis of the target compound.

This reaction is typically carried out using iron powder in the presence of an ammonium chloride solution in methanol under reflux conditions.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1] Purification of the final product is generally achieved by column chromatography on silica gel.[1]

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. While specific, experimentally verified data remains to be published, the provided predicted values and experimental protocols offer a valuable resource for researchers working with this compound. The detailed synthesis and characterization of this molecule would be a valuable contribution to the chemical literature.

References

Unveiling the Molecular Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a compound of interest in pharmaceutical research and development. This document outlines the theoretical basis for spectral interpretation, presents a detailed experimental protocol for sample analysis, and offers a systematic workflow for spectral data interpretation. The information herein is intended to assist researchers in identifying and characterizing this molecule and similar substituted aromatic compounds.

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be made based on the analysis of its functional groups and comparison with structurally similar molecules. The following table summarizes the expected vibrational frequencies and their assignments.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |

| 3500 - 3300 | Amino (-NH₂) | Asymmetric & Symmetric N-H Stretching | Medium - Strong | Primary aromatic amines typically show two distinct bands in this region.[1][2] |

| 3200 - 2500 | Hydroxyl (-OH) | O-H Stretching | Broad, Strong | The ortho-position of the hydroxyl group to the ester allows for strong intramolecular hydrogen bonding, resulting in a broad and shifted O-H stretching band.[3][4] |

| ~1670 | Ester Carbonyl (C=O) | C=O Stretching | Strong | The frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |

| 1620 - 1580 | Amino (-NH₂) | N-H Bending (Scissoring) | Medium | This peak may sometimes be obscured by or overlap with aromatic C=C stretching bands.[1] |

| 1600 - 1450 | Aromatic Ring | C=C Stretching | Medium - Strong | Multiple bands are expected in this region, characteristic of the benzene ring. |

| 1335 - 1250 | Aromatic Amine | C-N Stretching | Strong | This band is typically strong in aromatic amines.[2] |

| ~1250 | Ester (C-O) | Asymmetric C-O-C Stretching | Strong | |

| ~1174 | Aromatic Amine | C-H in-plane bending | Medium | |

| Below 1000 | Aromatic Ring | C-H Out-of-plane Bending | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |

| 910 - 665 | Amino (-NH₂) | N-H Wagging | Broad, Strong | This is characteristic of primary and secondary amines.[2] |

| Below 700 | C-Br | C-Br Stretching | Medium - Strong | The carbon-bromine stretch is expected in the lower frequency region of the spectrum. |

Experimental Protocol: Solid Sample FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are two common and effective techniques.

Attenuated Total Reflectance (ATR) Method

This is often the preferred method due to its simplicity and minimal sample preparation.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.[5]

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[6]

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Materials and Equipment:

-

This compound sample

-

Dry, spectroscopic grade Potassium Bromide (KBr) powder

-

Agate mortar and pestle

-

Pellet die and hydraulic press

Procedure:

-

Sample Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[6]

-

Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.[6] The mixture should be homogeneous.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[6]

-

Background Spectrum: A background spectrum should be collected, often of a blank KBr pellet or of the empty sample compartment.[7]

-

Sample Analysis: Place the KBr pellet containing the sample into the sample holder of the FT-IR instrument and acquire the spectrum.

-

Data Processing: The sample spectrum is ratioed against the background to yield the final spectrum.

Workflow for FT-IR Spectrum Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the FT-IR spectrum of this compound.

Caption: Workflow for FT-IR analysis of this compound.

This comprehensive guide provides a foundational understanding for the FT-IR analysis of this compound. By following the detailed experimental protocols and the systematic interpretation workflow, researchers can effectively utilize FT-IR spectroscopy for the identification and characterization of this and other related pharmaceutical compounds.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. quora.com [quora.com]

- 4. Differentiate the following pairs of compounds using IR spectra: o-Hydro.. [askfilo.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

Mass spectrometry and fragmentation pattern of Methyl 3-amino-5-bromo-2-hydroxybenzoate

An In-depth Technical Guide on the Mass Spectrometry and Fragmentation Pattern of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel or modified compounds is crucial for their identification and structural elucidation. This guide provides a detailed analysis of the predicted mass spectrometry and fragmentation pattern of this compound. Due to the absence of a publicly available mass spectrum for this specific molecule, this guide synthesizes information from the mass spectrometry of structurally related compounds, including aromatic esters, halogenated compounds, and substituted benzoic acids, to propose a likely fragmentation pathway.

Molecular Structure and Properties

This compound is a substituted aromatic ester with the following chemical structure:

Chemical Formula: C₈H₈BrNO₃[1] Molecular Weight: Approximately 244.97 g/mol (for ⁷⁹Br) and 246.97 g/mol (for ⁸¹Br)[1]

The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance.[2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[2][3]

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a molecular ion peak cluster around m/z 245 and 247. Electron Ionization (EI) is a common technique for the analysis of small organic molecules and typically induces significant fragmentation.[4][5][6] The proposed fragmentation pattern is based on the established fragmentation rules for aromatic esters, phenols, anilines, and halogenated aromatic compounds.[7][8][9]

The fragmentation of aromatic compounds is often stabilized by the rigid structure of the aromatic ring, leading to prominent molecular ion peaks.[3] However, the substituents on the ring will direct the fragmentation pathways. For esters, a common fragmentation is the loss of the alkoxy group.[10]

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Neutral Loss | Notes |

| 245/247 | [M]⁺ | - | Molecular ion. The presence of the bromine isotope pattern is a key identifier. |

| 214/216 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.[10] |

| 186/188 | [M - OCH₃ - CO]⁺ | •OCH₃, CO (59 Da) | Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ ion. |

| 166 | [M - Br]⁺ | •Br (79/81 Da) | Loss of the bromine radical. |

| 134 | [M - Br - OCH₃ - H]⁺ | •Br, •OCH₃, H | Further fragmentation of the [M - Br]⁺ ion. |

| 106 | [C₇H₆O]⁺ | Br, NH₂, CO | A possible fragment arising from more complex rearrangements and multiple losses. |

| 77 | [C₆H₅]⁺ | - | Phenyl cation, a common fragment in the mass spectra of aromatic compounds, though may be of lower intensity here due to substituents. |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺•) is initiated by the removal of an electron, typically from a non-bonding orbital on the oxygen or nitrogen atoms, or from the aromatic π-system. The resulting radical cation then undergoes a series of cleavage reactions to form more stable fragment ions.

A primary fragmentation pathway is expected to be the loss of the methoxy radical (•OCH₃) from the ester functional group to form a stable acylium ion at m/z 214/216. This ion can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 186/188. Another significant fragmentation pathway could involve the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of an ion at m/z 166.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general experimental protocol for the analysis of a solid organic compound like this compound using a standard mass spectrometer with an electron ionization source.

-

Sample Preparation:

-

A small amount of the solid sample (typically sub-milligram) is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Alternatively, for direct insertion probe analysis, a small amount of the solid is placed in a capillary tube.

-

-

Instrumentation:

-

A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe can be used.

-

Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)[4]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Detector: Electron Multiplier

-

-

Analysis Procedure:

-

The sample is introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent before entering the mass spectrometer. For a direct insertion probe, the probe is heated to volatilize the sample directly into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[4][11]

-

The resulting positive ions are accelerated and focused into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

-

The isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity) is a key diagnostic feature.[2]

-

The fragmentation pattern is compared with known fragmentation rules and databases to confirm the structure of the compound.

-

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways of this molecule.

References

- 1. This compound | C8H8BrNO3 | CID 15665683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. bitesizebio.com [bitesizebio.com]

- 5. rroij.com [rroij.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. as.uky.edu [as.uky.edu]

An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a crucial consideration for its application in research and pharmaceutical development. While specific quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature, this guide consolidates the existing information and presents a comprehensive, generalized experimental protocol for determining its aqueous solubility.

I. Introduction to this compound

This compound (CAS No: 141761-82-2) is a substituted benzoate derivative. The arrangement of its functional groups—an amino group, a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring—makes it a versatile intermediate in organic synthesis. Understanding its solubility is paramount for applications such as reaction condition optimization, purification, and formulation development in medicinal chemistry.

II. Solubility Profile: Data Presentation

| Solvent | Temperature | Solubility (Qualitative) |

| Methanol | Hot | Soluble |

| Water | 37°C | Low (inferred from general properties of similar compounds) |

It is important to note that the low aqueous solubility is an inference based on the structural characteristics of the molecule and the general solubility of substituted benzoates, rather than a directly reported experimental value.

III. Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for determining the aqueous solubility of this compound. This methodology is adapted from a procedure used for analyzing the solubility of novel compounds in drug discovery.[1]

Objective: To determine the aqueous solubility of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Deionized water

-

Phosphate buffer (for pH-controlled studies)

-

Volumetric flasks

-

Analytical balance

-

Shaking water bath (temperature-controlled at 37°C)

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Perform serial dilutions of the stock solution with methanol to create a series of standard solutions with decreasing concentrations (e.g., 200 µg/mL, 40 µg/mL, 8 µg/mL, 1.6 µg/mL).[1]

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system.

-

Record the peak area (absorption intensity) for each concentration.

-

Plot a calibration curve of peak area versus concentration. A linear regression equation with a high correlation coefficient (R² > 0.99) should be obtained.[1]

-

-

Preparation of Supersaturated Solution:

-

Prepare a supersaturated aqueous solution by adding an excess amount of this compound to a known volume of water (or buffer at a specific pH).

-

Place the solution in a shaking water bath set at 37°C for 24 hours to ensure equilibrium is reached.[1]

-

-

Sample Preparation and Analysis:

-

After 24 hours, centrifuge the supersaturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

Dilute the supernatant with methanol to a concentration that falls within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the original concentration in the undiluted supernatant, which represents the aqueous solubility of the compound.

-

IV. Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Aqueous Solubility Determination.

Caption: Logical Relationship for Solubility Calculation.

References

Navigating the Solid State: A Technical Guide to Methyl 3-amino-5-bromo-2-hydroxybenzoate and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure and X-ray diffraction data of Methyl 3-amino-5-bromo-2-hydroxybenzoate. Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that experimentally derived crystal structure and X-ray diffraction data for this compound are not publicly available at this time.

To provide valuable insights for researchers in drug development and materials science, this guide presents a detailed synthesis protocol for the target compound. Furthermore, it includes a thorough analysis of the crystal structure and X-ray diffraction data for the closely related compound, Methyl 5-bromo-2-hydroxybenzoate . This structural analog offers a pertinent reference for understanding the potential solid-state properties of the title compound.

Synthesis of this compound

A documented method for the synthesis of this compound is available, proceeding from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]

Experimental Protocol:

The synthesis involves the reduction of a nitro group to an amine.[1] The general procedure is as follows:

-

Reaction Setup: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) is mixed with methanol (1000 mL). To this mixture, activated iron powder (112 g, 2 mol) is added in a single portion.

-

Reaction Conditions: The reaction mixture is heated to a gentle reflux. A saturated solution of ammonium chloride (80 g, 1.5 mol) is then added dropwise. The reflux is maintained for a period of 3 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. Diatomaceous earth (200 g) is added, and the mixture is filtered to remove solid residues. The solid residue is washed with hot methanol.

-

Purification: The filtrates are combined, and the solvent is removed by evaporation under reduced pressure. The resulting crude product is purified by flash chromatography on a silica gel column (80-100 mesh) to yield this compound.[1]

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Crystal Structure and X-ray Diffraction of a Structural Analog: Methyl 5-bromo-2-hydroxybenzoate

The following data pertains to the single-crystal X-ray diffraction analysis of Methyl 5-bromo-2-hydroxybenzoate, a structural isomer of the title compound. This information provides a valuable reference for the expected crystallographic parameters.

Data Presentation:

Table 1: Crystal Data and Structure Refinement for Methyl 5-bromo-2-hydroxybenzoate

| Parameter | Value |

| Empirical Formula | C₈H₇BrO₃ |

| Formula Weight | 231.04 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 3.9829 (8) Å |

| b | 9.0950 (19) Å |

| c | 12.122 (3) Å |

| α | 90° |

| β | 95.162 (9)° |

| γ | 90° |

| Volume | 437.33 (17) ų |

| Z | 2 |

| Density (calculated) | 1.755 Mg/m³ |

| Absorption Coefficient | 4.66 mm⁻¹ |

| F(000) | 228 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 3242 |

| Independent Reflections | 1644 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1644 / 1 / 112 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R1 = 0.058, wR2 = 0.142 |

| R indices (all data) | R1 = 0.082, wR2 = 0.153 |

Data sourced from the Cambridge Crystallographic Data Centre and related publications.

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of Methyl 5-bromo-2-hydroxybenzoate involved the following key steps.[2]

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution.

-

Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature.

-

Data Reduction: The collected diffraction data were processed to yield a set of unique reflections with their intensities and standard uncertainties.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The general workflow for single-crystal X-ray diffraction is depicted below.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Signaling Pathways and Biological Activity

A search of the scientific literature did not yield any information regarding the signaling pathways or specific biological activities of this compound. Further research would be required to elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis is a powerful thermoanalytical technique used to characterize the thermal stability and composition of materials. In the pharmaceutical industry, TGA is instrumental in:

-

Determining the thermal stability of active pharmaceutical ingredients (APIs) and excipients.

-

Investigating decomposition kinetics to predict shelf life and storage conditions.

-

Analyzing the composition of drug formulations.

-

Screening for polymorphs and solvates, which can exhibit different thermal behaviors.

For a compound like Methyl 3-amino-5-bromo-2-hydroxybenzoate, understanding its thermal properties is crucial for ensuring stability during manufacturing, formulation, and storage.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of analogous compounds, including aminobenzoic acids, aminosalicylic acids, and brominated aromatic compounds, a multi-stage decomposition is anticipated for this compound under an inert atmosphere. The primary decomposition pathways for similar molecules often involve decarboxylation.[1][2] The thermal stability of aminobenzoic acid isomers can vary, with some studies indicating that 5-aminosalicylic acid is more stable and less prone to ready decarboxylation compared to its isomers.[1]

The decomposition of this compound is hypothesized to proceed through the following stages:

-

Initial Sublimation/Vaporization: Many aminobenzoic acid derivatives exhibit sublimation or vaporization at temperatures below their decomposition point.[1][3] A slight mass loss may be observed preceding the main decomposition steps.

-

Stage 1: Desolvation (if applicable): If the sample contains residual solvent from its synthesis or crystallization, an initial mass loss will be observed at lower temperatures, typically below 150°C.

-

Stage 2: Ester and Carboxyl Group Decomposition: The initial major decomposition step is likely to involve the ester and carboxylic acid functionalities. This could proceed via the loss of the methyl group followed by decarboxylation (loss of CO2). For some aminobenzoic acids, the onset of mass loss can be observed around 100°C, with rapid loss occurring at higher temperatures.[1]

-

Stage 3: Dehydrobromination and Ring Fragmentation: Following the initial decomposition, the bromine and amino groups on the aromatic ring will likely be involved in further degradation. This can include the release of hydrogen bromide (HBr) and subsequent fragmentation of the aromatic ring at higher temperatures.

A summary of the predicted quantitative TGA data is presented in Table 1.

Data Presentation

Table 1: Hypothesized Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment(s) |

| 150 - 250 | ~24% | CH3OH (Methanol) or CH4 + CO |

| 250 - 350 | ~18% | CO2 (Carbon Dioxide) |

| 350 - 500 | ~33% | HBr (Hydrogen Bromide) |

| > 500 | Variable | Aromatic Ring Fragments |

Note: This data is predictive and should be confirmed by experimental analysis.

Experimental Protocols

A standard TGA experiment for a crystalline organic solid like this compound would follow this detailed protocol.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required, such as a Mettler Toledo TGA/SDTA 851e or equivalent.[4] The instrument should be equipped with a high-precision balance and a furnace capable of controlled heating rates.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.[4] For expected significant weight loss, a smaller sample size is preferable to prevent sample expulsion from the crucible.[4]

4.3. TGA Method Parameters

| Parameter | Value | Rationale |

| Initial Temperature | 30°C | Start at a temperature below any expected thermal events. |

| Final Temperature | 600°C | Sufficient to observe the complete decomposition of most organic molecules. |

| Heating Rate | 10 K/min | A common heating rate for kinetic studies of organic materials.[1] |

| Atmosphere | Nitrogen (Inert) | To prevent oxidative decomposition. |

| Gas Flow Rate | 50 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |

| Crucible Type | Alumina (70 µL) | Inert and suitable for high-temperature analysis. |

4.4. Experimental Procedure

-

Place the loaded crucible onto the TGA balance.

-

Purge the furnace with nitrogen gas for at least 15 minutes before starting the experiment to ensure an inert atmosphere.

-

Initiate the heating program according to the parameters in Table 2.

-

Record the mass loss as a function of temperature.

-

Upon completion, allow the furnace to cool to room temperature before removing the sample residue.

-

Run a blank experiment with an empty crucible under the same conditions to obtain a baseline for correction.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the TGA experiment and a conceptual decomposition pathway.

Caption: TGA Experimental Workflow Diagram.

Caption: Conceptual Decomposition Pathway.

Conclusion

This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While the presented data is hypothetical, it is grounded in the established thermal behavior of structurally similar molecules. Experimental verification is essential to confirm the precise decomposition profile and thermal stability of this important pharmaceutical intermediate. The detailed protocol and workflow diagrams offer a robust starting point for researchers and scientists in the field of drug development.

References

Technical Guide: Physicochemical Properties and Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on Methyl 3-amino-5-bromo-2-hydroxybenzoate, with a focus on its synthesis and physicochemical characterization. Due to the limited availability of experimental data in peer-reviewed literature, this document summarizes information from chemical suppliers and databases, and outlines a general protocol for the experimental determination of its melting point.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 141761-82-2 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported, starting from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]

Materials:

-

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol)

-

Methanol (1000 mL)

-

Activated iron powder (2 mol)

-

Saturated ammonium chloride solution (1.5 mol)

-

Diatomaceous earth

-

Silica gel (80-100 mesh)

Procedure:

-

A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a reaction vessel.

-

Activated iron powder is added to the mixture in a single portion.

-

The reaction mixture is heated to a gentle reflux.

-

Saturated ammonium chloride solution is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for 3 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Diatomaceous earth is added to the cooled mixture, and the solids are removed by filtration to yield a black filtrate.

-

The solid residue is washed thoroughly with hot methanol until no product is detected in the washings.

-

All filtrates are combined, and the solvent is removed by evaporation under reduced pressure.

-

The resulting crude product is purified by flash chromatography on a silica gel column to yield this compound.[1]

General Protocol for Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range. The following is a general experimental protocol for the determination of the melting point of a crystalline solid like this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Watch glass or weighing paper

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the crystalline sample of this compound is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[5]

-

-

Melting Point Measurement:

-

Rapid Preliminary Measurement (Optional but Recommended): To save time, a rapid determination can be performed by heating the sample quickly to get an approximate melting point.

-

Accurate Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a slow, controlled rate, typically around 2°C per minute, especially when approaching the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[6]

-

-

-

Data Recording and Analysis:

-

Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, perform the measurement in duplicate or triplicate and report the average of the consistent values.

-

Visualizations

As no specific signaling pathways involving this compound have been identified in the reviewed literature, a diagram illustrating the experimental workflow for its synthesis is provided below.

References

Safety, handling, and MSDS for Methyl 3-amino-5-bromo-2-hydroxybenzoate

An In-depth Technical Guide on Methyl 3-amino-5-bromo-2-hydroxybenzoate: Safety, Handling, and Synthesis

This technical guide provides a comprehensive overview of this compound, focusing on its safety, handling, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identification

It is crucial to distinguish this compound from a similarly named compound, Methyl 3-amino-5-bromo-2-methylbenzoate. The presence of a hydroxyl (-OH) group versus a methyl (-CH3) group at the 2-position of the benzoate ring significantly alters the chemical and toxicological properties. This guide is specific to the hydroxy variant.

| Identifier | This compound |

| CAS Number | 141761-82-2[1] |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Synonyms | 3-Amino-5-bromo-2-hydroxybenzoic acid methyl ester |

Safety and Handling

Hazard Classification (Inferred)

Based on data for analogous compounds like Methyl 3-amino-5-bromo-2-methylbenzoate, this chemical should be handled as potentially hazardous. Analogous compounds are classified as causing skin and serious eye irritation.[2] Some are also considered toxic if swallowed.[3]

Potential Hazards:

-

Acute Toxicity (Oral): May be harmful or toxic if swallowed.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols should be followed.

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |

| P264 | Wash skin thoroughly after handling.[2][4] |

| P270 | Do not eat, drink or smoke when using this product.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |

First Aid Measures

-

Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6]

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes available data for the target compound and its close analogue, Methyl 3-amino-5-bromo-2-methylbenzoate, for reference.

| Property | This compound | Methyl 3-amino-5-bromo-2-methylbenzoate (Analogue) |

| Physical State | Solid (inferred) | White to Light yellow to Light orange powder to crystal |

| Molecular Formula | C₈H₈BrNO₃ | C₉H₁₀BrNO₂[2] |

| Molecular Weight | 246.06 g/mol | 244.09 g/mol [2] |

| Melting Point | Not available | 49.0 to 53.0 °C |

| Solubility | Not available | Soluble in Methanol |

| Storage Temperature | Not available | Room Temperature, recommended <15°C in a cool, dark place |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Synthesis of this compound[10]

This protocol details the reduction of a nitro group to an amine using activated iron powder.

Materials:

-

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)

-

Methanol (1000 mL)

-

Activated iron powder (112 g, 2 mol)

-

Saturated ammonium chloride solution (from 80 g NH₄Cl, 1.5 mol)

-

Diatomaceous earth (200 g)

-

Silica gel (80-100 mesh) for chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, mix Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g) with methanol (1000 mL).

-

Addition of Iron: Add activated iron powder (112 g) to the mixture in a single portion.

-

Initiation of Reaction: Heat the reaction mixture to a gentle reflux.

-

Addition of Catalyst: Slowly add a saturated solution of ammonium chloride (80 g in water) dropwise to the refluxing mixture.

-

Reaction Monitoring: Maintain the reflux for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filtration: Add diatomaceous earth (200 g) to the cooled mixture and filter through a suction funnel to obtain a black filtrate.

-

Washing: Wash the solid residue thoroughly with hot methanol until no product is detected in the washings. Discard the black solid residue.

-

Solvent Removal: Combine all the filtrates and remove the solvent by evaporation under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on a silica gel column (80-100 mesh).

-

Final Product: The purified product, this compound, is obtained (yield: 96-85 g, 78%).

Visualizations

Logical Workflow for Safe Handling

The following diagram outlines the necessary steps and considerations for safely handling this compound in a laboratory setting.

Experimental Workflow for Synthesis

This diagram illustrates the key stages in the synthesis of this compound as described in the protocol.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 3. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

IUPAC name and synonyms for CAS 141761-82-2

An In-depth Technical Guide to CAS 141761-82-2

This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number 141761-82-2. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's nomenclature, chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identification

Synonyms

The following is a list of synonyms and alternative identifiers for this compound:

-

Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate[2]

-

Benzoic acid, 3-amino-5-bromo-2-hydroxy-, methyl ester[2]

-

3-amino-5-bromo-2-hydroxybenzoic acid methyl ester[1]

-

DTXSID90576547[1]

-

RefChem:354842[1]

-

MFCD14560549[1]

-

SCHEMBL7413023[1]

-

AKOS005073457[1]

-

CS-W006666[1]

Chemical and Physical Properties

The table below summarizes the key quantitative data and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C8H8BrNO3 | PubChem[1] |

| Molecular Weight | 246.06 g/mol | PubChem[1] |

| Monoisotopic Mass | 244.96876 Da | PubChem[1] |

Experimental Protocols

A general procedure for the synthesis of this compound has been reported. The synthesis involves the reduction of a nitro group to an amine.

Synthesis of this compound

This protocol details the synthesis from methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Materials:

-

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)

-

Methanol (1000 mL)

-

Activated iron powder (112 g, 2 mol)

-

Saturated ammonium chloride solution (80 g in water, 1.5 mol)

-

Diatomaceous earth (200 g)

-

Silica gel (80-100 mesh)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine methyl 5-bromo-2-hydroxy-3-nitrobenzoate with methanol.

-

Addition of Iron Powder: Add the activated iron powder to the mixture in a single portion.

-

Heating and Addition of Ammonium Chloride: Heat the reaction mixture to a gentle reflux. Once refluxing, slowly add the saturated ammonium chloride solution dropwise.

-

Reaction: Maintain the reflux for 3 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Add diatomaceous earth to the cooled reaction mixture and filter to separate the black filtrate. The solid residue should be washed thoroughly with hot methanol until no product is detected in the washings. The black solid residue is then discarded.

-

Purification: Combine all the filtrates and remove the solvent by evaporation under reduced pressure. The resulting crude product is then purified by flash chromatography on a silica gel column (80-100 mesh).

-

Yield: This procedure is reported to yield approximately 96.85 g (78%) of this compound.[2]

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain or peer-reviewed literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its primary application appears to be as an intermediate in chemical synthesis. Further research would be required to determine any potential biological roles.

References

A Technical Guide to the Computational and Theoretical Properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-bromo-2-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This guide provides an in-depth analysis of its theoretical properties using computational chemistry methods. We explore the molecule's optimized geometry, vibrational frequencies, electronic characteristics, and reactivity descriptors. This document serves as a comprehensive technical resource, bridging theoretical calculations with practical experimental insights to facilitate further research and development.

Introduction: The Rationale for Computational Scrutiny

Substituted benzoates are a cornerstone in drug discovery, forming the structural core of numerous bioactive molecules, including analogues of the local anesthetic benzocaine.[1][2] The precise arrangement of functional groups—amine, bromo, and hydroxyl—on the aromatic ring of this compound dictates its electronic distribution, steric profile, and intermolecular interaction potential. These factors are critical determinants of a molecule's pharmacokinetic and pharmacodynamic properties.

Computational chemistry offers a powerful, non-invasive lens to dissect these properties at a molecular level before committing to extensive laboratory synthesis and testing.[3][4][5] By employing methods like Density Functional Theory (DFT), we can reliably predict a molecule's three-dimensional structure, spectroscopic signatures, and sites of chemical reactivity.[6][7] This in silico approach accelerates the design-build-test-learn cycle in drug development by providing a rational basis for molecular design and modification.

This guide will elucidate the theoretical underpinnings of this compound, providing a foundational dataset for future experimental validation and application.

Computational Methodology: A Self-Validating Framework

The reliability of computational predictions hinges on the judicious selection of theoretical methods and basis sets. Our approach is designed to balance computational accuracy with efficiency, providing a robust and validated protocol.

The DFT Approach: Why B3LYP/6-311++G(d,p)?

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular properties.[3] For this analysis, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and electronic properties of organic molecules.[7][8]

This functional was paired with the 6-311++G(d,p) basis set. Here's a breakdown of this choice:

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and for describing weak intermolecular interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic nature of electron density in molecules, particularly those with polar bonds.

This combination of functional and basis set has been benchmarked and shown to provide reliable results for a wide range of aromatic systems.[6][9][10]

Key Computational Experiments

The following computational experiments were designed to provide a holistic view of the molecule's properties.

Caption: Computational workflow for theoretical analysis.

-

Geometry Optimization: The initial 3D structure of the molecule was optimized to find its most stable conformation (lowest energy state).

-

Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and allows for the simulation of the FT-IR spectrum.[11]

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation.[12][13][14]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's chemical reactivity and kinetic stability.[15][16][17]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[16][18][19]

Results and Discussion: A Molecular Portrait

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key predicted structural parameters are presented below. These values serve as a theoretical benchmark for comparison with experimental data from techniques like X-ray crystallography.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.895 |

| C-O (hydroxyl) | 1.358 | |

| C=O (carbonyl) | 1.215 | |

| C-N (amine) | 1.397 | |

| **Bond Angles (°) ** | C-C-Br | 118.5 |

| C-C-O (hydroxyl) | 121.3 | |

| O=C-O (ester) | 124.8 | |

| C-C-N | 120.5 |

Note: These are representative values. A full list of optimized parameters can be generated from the computational output.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies, when scaled appropriately, can accurately predict the positions of absorption bands in an experimental FT-IR spectrum. This is invaluable for confirming the presence of key functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H stretch | Hydroxyl | 3450 | 3200-3600 |

| N-H stretch (asym/sym) | Amine | 3400 / 3310 | 3300-3500[20][21][22][23] |

| C=O stretch | Ester Carbonyl | 1685 | 1680-1750[11] |

| C-O stretch | Ester | 1250 | 1100-1300 |

| C-Br stretch | Bromo | 680 | 500-700[11] |

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

| Parameter | Predicted Value (eV) | Implication |

| E_HOMO | -5.89 | Electron-donating ability |

| E_LUMO | -1.25 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.64 | High kinetic stability, low chemical reactivity[16] |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[15][17] The calculated gap of 4.64 eV indicates that this compound is a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded diagram that illustrates the electrostatic potential on the surface of the molecule. It provides a visual guide to the molecule's charge distribution and is invaluable for predicting intermolecular interactions.

Caption: Schematic of Molecular Electrostatic Potential (MEP).

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For this molecule, these regions are concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, and to a lesser extent, the nitrogen atom of the amine group.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the hydroxyl and amine groups, indicating their potential to act as hydrogen bond donors.

-

Green Regions (Neutral Potential): These areas, typically around the carbon atoms of the benzene ring, have a relatively neutral potential.

Experimental Protocols: A Bridge to Practice

The theoretical data presented provides a roadmap for experimental work. The following protocols outline key steps for the synthesis and characterization of this compound.

Synthesis Protocol

A general method for the synthesis involves the reduction of a nitro group to an amine.[24]

Reaction: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Materials:

-

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

-

Methanol

-

Activated Iron Powder

-

Saturated Ammonium Chloride solution

-

Diatomaceous earth

Procedure:

-

Combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol in a round-bottom flask.

-

Add activated iron powder to the mixture.

-

Heat the mixture to a gentle reflux.

-

Slowly add saturated ammonium chloride solution dropwise.

-

Maintain the reflux for approximately 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[24]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add diatomaceous earth and filter the mixture.

-

Wash the solid residue with hot methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography to yield this compound.[24]

Spectroscopic Characterization Workflow

Objective: To obtain experimental FT-IR and NMR spectra for comparison with theoretical predictions.

-

Sample Preparation:

-

FT-IR: Prepare a KBr pellet containing a small amount of the synthesized compound.

-

NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

FT-IR Spectroscopy:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic peaks for the O-H, N-H, C=O, and C-Br functional groups.

-

Compare the peak positions with the scaled theoretical values from the computational analysis.

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

Assign the observed chemical shifts to the respective protons and carbons in the molecule.

-

Correlate the experimental chemical shifts with the predicted values from the GIAO calculations.

-

Conclusion

This guide has detailed a comprehensive computational analysis of this compound using DFT calculations. The optimized geometry, simulated vibrational spectra, and electronic properties provide a robust theoretical foundation for this molecule. The HOMO-LUMO analysis indicates good kinetic stability, while the MEP map reveals key sites for intermolecular interactions. These in silico findings are not merely theoretical exercises; they are predictive tools that offer invaluable insights for medicinal chemists and materials scientists. The provided experimental protocols create a direct pathway to validate these theoretical predictions, fostering a synergistic relationship between computational and experimental research in the ongoing quest for novel and effective molecules.

References

-

Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. Available from: [Link]

-

Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available from: [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health. Available from: [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. Available from: [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. ResearchGate. Available from: [Link]

-

Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling. AIP Publishing. Available from: [Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Physical Chemistry Chemical Physics. Available from: [Link]

-